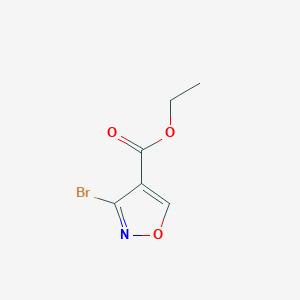

Ethyl 3-bromo-1,2-oxazole-4-carboxylate

Beschreibung

The exact mass of the compound Ethyl 3-bromo-1,2-oxazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-bromo-1,2-oxazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-1,2-oxazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-bromo-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-2-10-6(9)4-3-11-8-5(4)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFLPPMXDQEXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CON=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549892 | |

| Record name | Ethyl 3-bromo-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111303-36-7 | |

| Record name | Ethyl 3-bromo-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-bromo-1,2-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-bromo-1,2-oxazole-4-carboxylate chemical structure and properties

An In-Depth Technical Guide to Ethyl 3-bromo-1,2-oxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

Ethyl 3-bromo-1,2-oxazole-4-carboxylate, also known as Ethyl 3-bromoisoxazole-4-carboxylate, is a halogenated heterocyclic compound that serves as a highly functionalized and versatile building block in modern organic synthesis. The isoxazole core is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and pharmaceuticals.[1] The strategic placement of a bromine atom and an ethyl ester group on the 1,2-oxazole ring provides two distinct and reactive handles for molecular elaboration. This dual functionality allows for the sequential or orthogonal introduction of diverse substituents, making it an invaluable intermediate for constructing complex molecular architectures and for the exploration of new chemical space in drug discovery programs.[1] This guide provides a detailed overview of its chemical structure, properties, a validated synthetic approach, reactivity, and applications, with a focus on its practical utility for research and development.

PART 1: Chemical Structure and Physicochemical Properties

The unique arrangement of the bromo and carboxylate substituents on the isoxazole ring dictates the chemical behavior and synthetic potential of the molecule. The electron-withdrawing nature of the ester group and the electronegativity of the ring heteroatoms influence the reactivity of the C-Br bond, making it amenable to various cross-coupling reactions.

Structural and Physical Data Summary

The key physicochemical properties of Ethyl 3-bromo-1,2-oxazole-4-carboxylate are summarized below for quick reference. Spectroscopic data such as NMR, HPLC, and LC-MS are typically available from commercial suppliers.[2]

| Property | Value |

| CAS Number | 111303-36-7[2] |

| Molecular Formula | C₆H₆BrNO₃ |

| Molecular Weight | 220.02 g/mol [3] |

| IUPAC Name | ethyl 3-bromo-1,2-oxazole-4-carboxylate |

| Synonyms | Ethyl 3-bromoisoxazole-4-carboxylate |

| Appearance | Typically a solid (inferred from similar compounds)[4] |

| InChI Key | (Inferred from structure) |

| SMILES | CCOC(=O)c1cnoc1Br |

PART 2: Synthesis and Mechanistic Insights

While numerous methods exist for the synthesis of isoxazoles, a common and reliable strategy involves the cycloaddition of a nitrile oxide with an alkyne or the condensation of a hydroxylamine with a 1,3-dicarbonyl compound. For Ethyl 3-bromo-1,2-oxazole-4-carboxylate, a logical and field-proven approach begins with a readily available β-ketoester, such as ethyl 2-chloro-3-oxobutanoate.

Proposed Synthetic Protocol

This protocol outlines a robust two-step process to generate the title compound, starting from commercially available precursors.

Step 1: Isoxazole Ring Formation via Condensation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) to the flask. The sodium acetate acts as a base to liberate free hydroxylamine in situ.

-

Cyclization: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves the initial formation of an oxime, followed by an intramolecular nucleophilic attack of the oxime oxygen onto the ester carbonyl, and subsequent dehydration to form the isoxazole ring.

-

Workup and Isolation: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 3-methyl-1,2-oxazole-4-carboxylate intermediate.

Step 2: Regioselective Bromination

-

Reagent Preparation: Dissolve the crude intermediate from Step 1 in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. The use of NBS allows for a more controlled bromination compared to elemental bromine.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC). The reaction proceeds via an electrophilic substitution mechanism on the isoxazole ring.

-

Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product with ethyl acetate, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, Ethyl 3-bromo-1,2-oxazole-4-carboxylate, can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

PART 3: Chemical Reactivity and Applications in Drug Development

The synthetic utility of Ethyl 3-bromo-1,2-oxazole-4-carboxylate stems from the presence of two key functional groups: the C3-bromo substituent and the C4-ethyl ester. These sites allow for diverse and selective chemical transformations.

Reactivity at the C3-Bromo Position

The bromine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of carbon and heteroatom substituents at the C3 position, a common strategy for building molecular complexity and performing structure-activity relationship (SAR) studies.

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) allows for the synthesis of 3-aryl- or 3-heteroarylisoxazoles.

-

Heck Coupling: Palladium-catalyzed coupling with alkenes introduces vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, yields 3-alkynylisoxazoles.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines.

Reactivity at the C4-Ethyl Ester Position

The ethyl ester is a versatile functional group that can be readily converted into other functionalities.

-

Hydrolysis: Saponification with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) yields the corresponding carboxylic acid, which can then be used in amide bond couplings.

-

Amidation: Direct reaction with amines, sometimes requiring activation or heating, can form amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol (hydroxymethyl group).

Application as a Synthetic Intermediate

The ability to selectively functionalize two different positions makes this compound a powerful intermediate. For example, a Suzuki coupling can be performed at the C3-bromo position, followed by hydrolysis of the C4-ester and subsequent amide coupling to generate highly substituted isoxazole derivatives, a common core in kinase inhibitors and other therapeutic agents.[5]

Illustrative Reaction Pathway

Caption: Sequential functionalization workflow.

PART 4: Safety, Handling, and Storage

As a halogenated organic compound and a reactive chemical intermediate, proper handling of Ethyl 3-bromo-1,2-oxazole-4-carboxylate is essential. The following guidelines are based on safety data for structurally similar compounds.[3][6]

-

Hazard Identification: This compound is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It should be handled with care.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE):

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

Ethyl 3-bromo-1,2-oxazole-4-carboxylate is a strategically designed synthetic intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its dual reactive centers—the versatile C-Br bond ready for cross-coupling and the modifiable ester group—provide a robust platform for the efficient construction of diverse and complex molecular libraries. A clear understanding of its properties, synthesis, and reactivity empowers scientists to leverage this building block effectively in the design and development of novel chemical entities and potential therapeutic agents.

References

-

Chemical Synthesis Database. ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. [Link]

-

PubChem. Ethyl 2-bromo-1,3-oxazole-4-carboxylate. [Link]

-

Verrier, C., Martin, T., Hoarau, C., & Marsais, F. (2008). Palladium-Catalyzed Direct Arylation of Oxazole and Thiazole Derivatives. The Journal of Organic Chemistry, 73(19), 7383–7386. [Link]

-

ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]

-

Royal Society of Chemistry. Supporting Information for Biginelli-type multicomponent reaction. [Link]

-

PubChemLite. Ethyl 4-bromo-1,2-oxazole-3-carboxylate. [Link]

-

Thieme Chemistry. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [Link]

-

Semantic Scholar. Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate. [Link]

-

PubChemLite. Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate. [Link]

-

ResearchGate. Selected examples of coupling of ethyl oxazole‐4‐carboxylate and thiazoles with aryl halides in DEC. [Link]

-

ACS Publications. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. [Link]

-

Vensel Publications. Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. [Link]

-

RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Beilstein Journals. Supporting Information Synthesis of novel multifunctional carbazole-based molecules. [Link]

-

ResearchGate. ¹H NMR spectrum of ethyl 3-mesityl-1,4,2-oxathiazole-5-car. [Link]

-

Wiley. Oxazoles: Synthesis, Reactions, and Spectroscopy. [Link]

-

MDPI. Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 111303-36-7|Ethyl 3-bromo-1,2-oxazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-bromo-1,3-oxazole-4-carboxylate | C6H6BrNO3 | CID 26370035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-bromooxazole-4-carboxylate | 460081-20-3 [sigmaaldrich.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. aksci.com [aksci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Ethyl 3-bromo-4-isoxazolecarboxylate CAS number and synonyms

This technical guide details the properties, synthesis, and applications of Ethyl 3-bromo-4-isoxazolecarboxylate , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

Ethyl 3-bromo-4-isoxazolecarboxylate (CAS 111303-36-7 ) is a halogenated isoxazole derivative widely utilized as a building block in the synthesis of bioactive pharmaceutical ingredients. Its unique structure—featuring a reactive bromine at the C3 position and an ester functionality at C4—allows for orthogonal functionalization. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group provides a gateway for amidation, reduction, or hydrolysis, making it an indispensable intermediate for diversifiable library synthesis.

Chemical Identity & Nomenclature

Accurate identification is paramount for regulatory compliance and database searching.

| Parameter | Detail |

| CAS Number | 111303-36-7 |

| IUPAC Name | Ethyl 3-bromoisoxazole-4-carboxylate |

| Common Synonyms | Ethyl 3-bromo-4-isoxazolecarboxylic acid ethyl ester; 3-Bromo-4-ethoxycarbonylisoxazole |

| Molecular Formula | C₆H₆BrNO₃ |

| Molecular Weight | 220.02 g/mol |

| SMILES | CCOC(=O)C1=C(ON=C1)Br |

| InChI Key | XLFLPPMXDQEXMM-UHFFFAOYSA-N |

Physicochemical Profile

The compound typically appears as a white to off-white solid or colorless oil depending on purity and ambient conditions.

| Property | Value / Description |

| Physical State | Solid (crystalline) or viscous oil |

| Melting Point | 35–40 °C (approximate; varies by polymorph) |

| Boiling Point | ~100 °C at 1.2 mmHg (extrapolated from analogs) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water |

| Stability | Stable under standard laboratory conditions; store at 2–8°C |

| LogP | ~1.5 (Predicted) |

Synthesis & Manufacturing

The synthesis of Ethyl 3-bromo-4-isoxazolecarboxylate generally proceeds via a [3+2] cycloaddition mechanism involving a nitrile oxide intermediate. Unlike reactions with alkynes (which typically favor the 5-carboxylate isomer), the synthesis of the 4-carboxylate isomer often requires an enamine or a beta-keto ester equivalent to direct regioselectivity.

Core Synthetic Route: Nitrile Oxide Cycloaddition

The most robust method involves the reaction of dibromoformaldoxime (a precursor to bromonitrile oxide) with an electron-rich dipolarophile such as ethyl 3-(dimethylamino)acrylate or ethyl 3-ethoxyacrylate .

-

Precursor Formation: Dibromoformaldoxime is treated with a weak base (e.g., KHCO₃) to generate bromonitrile oxide in situ.

-

Cycloaddition: The bromonitrile oxide undergoes a [3+2] cycloaddition with the enamine double bond. The regiochemistry is directed by the amino/ethoxy group, placing the carboxylate at the 4-position.

-

Elimination: The intermediate isoxazoline undergoes elimination of the amine/alcohol to aromatize into the final isoxazole product.

Figure 1: Regioselective synthesis of Ethyl 3-bromo-4-isoxazolecarboxylate via enamine cycloaddition.

Reactivity & Synthetic Utility

This scaffold is highly valued in drug discovery due to its two distinct reactive centers.

A. C3-Bromine Functionalization (Suzuki/Stille Coupling)

The bromine atom at position 3 is an excellent electrophile for palladium-catalyzed cross-coupling.

-

Reaction: Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids.

-

Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

-

Utility: Introduces aryl groups to create 3-aryl-4-isoxazolecarboxylates, a common motif in antibiotics and anti-inflammatory agents.

B. C4-Ester Manipulation

The ethyl ester is a versatile handle for further elaboration.

-

Hydrolysis: LiOH/THF/Water

Carboxylic acid (precursor for amide coupling). -

Reduction: LiAlH₄ or DIBAL-H

Alcohol (precursor for aldehydes/amines). -

Amidation: Direct reaction with amines (often requires Lewis acid catalysis or conversion to acid chloride first).

Figure 2: Divergent synthetic pathways from the core scaffold.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 3-bromo-4-isoxazolecarboxylate (Literature Adaptation).

Reagents:

-

Dibromoformaldoxime (1.0 eq)

-

Ethyl 3-(dimethylamino)acrylate (1.1 eq)

-

Potassium Bicarbonate (KHCO₃) (1.5 eq)

-

Ethyl Acetate / Water (Solvent system)[1]

Procedure:

-

Preparation: Dissolve Ethyl 3-(dimethylamino)acrylate (1.1 eq) in Ethyl Acetate.

-

Addition: Add Dibromoformaldoxime (1.0 eq) to the solution.

-

Cycloaddition: Cool the mixture to 0°C. Dropwise add a solution of KHCO₃ in water over 30 minutes. The base generates the bromonitrile oxide in situ.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate isoxazoline will spontaneously eliminate dimethylamine to form the aromatic isoxazole.

-

Workup: Separate the organic layer.[2] Wash with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the product as a white solid/oil.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work within a chemical fume hood.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

-

BioFount . Ethyl 3-Bromoisoxazole-4-carboxylate (CAS 111303-36-7) Product Data. Retrieved from

-

Fluorochem . Ethyl 3-bromoisoxazole-4-carboxylate Product Sheet. Retrieved from

-

European Patent Office . Process for the preparation of 3,5-disubstituted isoxazoles. EP0207955A1. Retrieved from

-

BenchChem . 1,1-Dibromoformaldoxime Reaction Optimization. Retrieved from

Sources

Technical Guide: Biological Activity & Synthesis of 3-Substituted Isoxazole-4-Carboxylates

Executive Summary

The 3-substituted isoxazole-4-carboxylate scaffold represents a privileged structural motif in medicinal chemistry, serving as both a potent bioactive pharmacophore and a versatile synthetic intermediate. Unlike their 5-substituted isomers, 3-substituted derivatives offer unique steric and electronic profiles that favor binding to specific enzymatic pockets, particularly in bacterial cell wall synthesis enzymes and human cyclooxygenase (COX) pathways.

This technical guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and validated biological activities of this class. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for antimicrobial and anticancer applications.

Structural Architecture & SAR Analysis

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] In the context of 4-carboxylates, the physicochemical properties are governed by the interplay between the lipophilic substituent at C3 and the polar ester/acid functionality at C4.

Pharmacophore Mapping

-

C3 Position (Selectivity Gate): Substituents here (Aryl, Alkyl, Heteroaryl) dominate the lipophilic interaction with target receptors. Bulky aryl groups (e.g., 3,4,5-trimethoxyphenyl) often enhance anticancer potency by mimicking the pharmacophores of natural products like combretastatin.

-

C4 Position (Electronic Modulator): The carboxylate moiety (ester or free acid) acts as a hydrogen bond acceptor. In prodrug design, the ethyl/methyl ester improves cell permeability before hydrolysis to the active acid or conversion to high-affinity amides (e.g., Leflunomide analogs).

-

C5 Position (Stabilizer): Often a methyl group (derived from acetoacetate precursors), this position blocks metabolic oxidation and provides steric stability.

Visualization: SAR Logic

Figure 1: Structure-Activity Relationship (SAR) map of the 3-substituted isoxazole-4-carboxylate scaffold.

Synthetic Architecture: The 1,3-Dipolar Cycloaddition

The most robust and authoritative method for constructing 3-substituted isoxazole-4-carboxylates is the [3+2] cycloaddition of nitrile oxides with

Reaction Mechanism

-

Oxime Formation: Condensation of an aldehyde with hydroxylamine.

-

Chlorination: Conversion to hydroximoyl chloride using N-Chlorosuccinimide (NCS).

-

In Situ Nitrile Oxide Generation: Base-mediated dehydrohalogenation generates the reactive dipole (nitrile oxide).

-

Cycloaddition: The nitrile oxide reacts with the enol form of a

-keto ester (dipolarophile).

Visualization: Synthetic Pathway

Figure 2: Regioselective synthesis via Huisgen 1,3-dipolar cycloaddition.

Validated Biological Activities[1][2][3][4][5][6][7][8][9][10]

Recent studies confirm that 3-substituted isoxazole-4-carboxylates are not merely intermediates but possess intrinsic biological activity.

Antimicrobial Activity

Derivatives bearing electron-withdrawing groups (e.g., 3-(4-chlorophenyl)) or heterocyclic substituents (e.g., 3-(2-thienyl)) at the C3 position exhibit significant bacteriostatic activity.

-

Mechanism: Interference with bacterial cell wall biosynthesis and inhibition of specific ligases.

-

Key Data:

-

Staphylococcus aureus: MIC values often range from 12.5 to 50 µg/mL for optimized esters.

-

Candida albicans: Moderate antifungal activity observed for 3,5-disubstituted analogs.

-

Anticancer Activity

The 3,5-disubstituted isoxazole-4-carboxylate motif has been identified as a scaffold for inhibiting proliferation in leukemia (K562) and breast cancer (MDA-MB-231) cell lines.

-

Mechanism:

-

Apoptosis Induction: Upregulation of Caspase-3 and Bax; downregulation of Bcl-2.

-

Enzyme Inhibition: Dual inhibition of LOX (Lipoxygenase) and COX-2, reducing inflammatory pathways that fuel tumor angiogenesis.

-

Data Summary Table

| Biological Target | Active Substituent (C3) | Active Substituent (C4) | Observed Effect (IC50/MIC) | Mechanism |

| S. aureus | 4-Chlorophenyl | Ethyl ester | 12-25 µg/mL | Membrane disruption / Biofilm inhibition |

| K562 (Leukemia) | 4-t-Butylphenyl | Methyl ester | ~16 µg/mL | Pro-apoptotic (Akt pathway modulation) |

| COX-2 | 3,4,5-Trimethoxyphenyl | Carboxylic acid | 0.45 µM | Competitive inhibition |

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylate

Rationale: This protocol utilizes the "one-pot" modification of the nitrile oxide route for higher efficiency and safety.

Materials:

-

4-Chlorobenzaldehyde (10 mmol)

-

Hydroxylamine hydrochloride (12 mmol)

-

Ethyl acetoacetate (10 mmol)

-

N-Chlorosuccinimide (NCS) (12 mmol)

-

Triethylamine (Et3N)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Oxime Generation: Dissolve 4-chlorobenzaldehyde (1.40 g) and hydroxylamine HCl (0.83 g) in Ethanol (20 mL). Add Sodium Acetate (1.0 g). Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Chlorination: Cool the solution to 0°C. Add NCS (1.60 g) portion-wise over 15 minutes. Stir for 1 hour at room temperature to form the hydroximoyl chloride.

-

Cycloaddition: Add Ethyl acetoacetate (1.30 g) to the reaction vessel.

-

Dipole Release: Add Et3N (1.5 mL) dropwise over 30 minutes (Exothermic reaction—maintain <25°C).

-

Completion: Stir overnight at room temperature.

-

Work-up: Evaporate ethanol. Redissolve residue in Diethyl Ether (50 mL). Wash with water (3 x 20 mL). Dry over anhydrous Na2SO4.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 10% EtOAc in Hexane).

-

Expected Yield: 75-85%

-

Characterization: Confirm via 1H NMR (Triplet at ~1.3 ppm for ester CH3, Singlet at ~2.7 ppm for C5-CH3).

-

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: CLSI standard protocol ensures reproducibility and comparability of MIC values.

Materials:

-

Muller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test Compound (dissolved in DMSO)[2]

-

Bacterial Inoculum (0.5 McFarland standard)

Step-by-Step Methodology:

-

Preparation: Dilute the stock solution of the isoxazole derivative in MHB to achieve a starting concentration of 512 µg/mL. Ensure DMSO concentration is <1%.

-

Serial Dilution: Add 100 µL of MHB to wells 2-12 of the microplate. Add 100 µL of the test compound to well 1 and well 2. Mix and transfer 100 µL from well 2 to well 3, continuing to well 10. Discard the final 100 µL.

-

Inoculation: Add 100 µL of bacterial suspension (diluted to ~10^5 CFU/mL) to all wells.

-

Controls:

-

Positive Control: Ciprofloxacin or Ampicillin.

-

Negative Control: Sterile MHB + DMSO.

-

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

-

Visualization: Add 20 µL of Resazurin dye (0.015%) to confirm cell viability (Pink = Live, Blue = Dead).

References

-

Zanco Journal of Medical Sciences . (2023).[1] Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties. Link

-

Molecules . (2022). Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents. Link

-

European Journal of Clinical and Experimental Medicine . (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Link

-

Google Patents . (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Link

-

ChemSynthesis . (2025). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Data. Link

Sources

Strategic Synthesis of Isoxazole Scaffolds: The Ethyl Cyanoacetate Route

Topic: Synthesis of Isoxazole Building Blocks from Ethyl Cyanoacetate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary: The C3 Synthon Advantage

In the landscape of heterocyclic chemistry, ethyl cyanoacetate (ECA) serves as a premier C3 synthon. Its dual functionality—an electrophilic nitrile and an acidic methylene group flanked by an ester—allows for divergent synthesis of isoxazole cores.[1] These 5-membered heterocycles are critical pharmacophores, functioning as bioisosteres for carboxylic acids and esters in kinase inhibitors (e.g., Leflunomide derivatives) and COX-2 inhibitors.

This guide details the conversion of ECA into high-value 5-amino-4-isoxazolecarboxylate and isoxazol-5-one building blocks.[1] Unlike generic reviews, we focus on the ethoxymethylene activation strategy , a robust, scalable protocol that minimizes side reactions common in classical condensation methods.

Mechanistic Foundations & Strategic Pathways

The transformation of ECA to isoxazoles relies on activating the methylene position (

The Ethoxymethylene Gateway (Primary Route)

The most reliable route to 5-amino-4-isoxazolecarboxylates involves the condensation of ECA with triethyl orthoformate (or orthoacetate) to generate an ethoxymethylene intermediate (EMCA).[1]

-

Step 1 (Activation): ECA reacts with triethyl orthoformate (

) in the presence of acetic anhydride.[1] The anhydride drives the equilibrium by sequestering ethanol, yielding ethyl 2-cyano-3-ethoxyacrylate . -

Step 2 (Cyclization): The ethoxy group acts as a leaving group.[1] Hydroxylamine attacks the

-carbon (Michael-type addition-elimination), followed by an intramolecular nucleophilic attack of the oxime oxygen onto the nitrile carbon. -

Result: This sequence regioselectively yields the 5-amino isomer, a privileged scaffold for further functionalization (e.g., amide coupling, Sandmeyer reactions).

The Thioxo Expansion (Secondary Route)

For accessing 3,5-diamino substituted systems, ECA is reacted with isothiocyanates (

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways from Ethyl Cyanoacetate to Isoxazole scaffolds.[1]

Detailed Experimental Protocol

Protocol A: Synthesis of Ethyl 5-amino-isoxazole-4-carboxylate[1][2]

This protocol is optimized for gram-scale synthesis with a focus on purity and yield.[1][2]

Reagents:

-

Ethyl cyanoacetate (1.0 eq)[1]

-

Triethyl orthoformate (1.5 eq)[1]

-

Acetic anhydride (2.0 eq)[1]

-

Hydroxylamine hydrochloride (1.1 eq)[1]

-

Sodium ethoxide (1.1 eq)[1]

-

Ethanol (anhydrous)[1]

Step 1: Preparation of Ethyl (ethoxymethylene)cyanoacetate

-

Charge a round-bottom flask with Ethyl cyanoacetate (11.3 g, 100 mmol), Triethyl orthoformate (22.2 g, 150 mmol), and Acetic anhydride (20.4 g, 200 mmol).

-

Critical Control Point: Fit the flask with a reflux condenser and heat to 130°C for 2-4 hours. The removal of ethanol is crucial; however, using acetic anhydride chemically consumes the ethanol, driving the reaction forward without requiring a distillation setup during the reaction.

-

Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (ECA) spot should disappear.[1]

-

Concentrate the mixture under reduced pressure to remove excess orthoformate and acetic acid.

-

The residue will solidify upon cooling.[1] Recrystallize from minimal ethanol or use directly if purity >95% by NMR.[1]

Step 2: Cyclization to Isoxazole

-

Prepare a solution of Sodium ethoxide (from 2.3 g Na) in absolute Ethanol (100 mL).

-

Add Hydroxylamine hydrochloride (7.6 g, 110 mmol) to the ethoxide solution. Stir for 15 min at room temperature to liberate the free base.

-

Note: NaCl will precipitate; do not filter yet.[1]

-

-

Dissolve the intermediate from Step 1 (16.9 g, 100 mmol) in Ethanol (50 mL) and add it dropwise to the hydroxylamine slurry.

-

Stir at room temperature for 12 hours.

-

Resuspend the residue in cold water (100 mL). The product, Ethyl 5-amino-isoxazole-4-carboxylate , will precipitate.[1][4]

-

Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Data Summary Table:

| Parameter | Value / Observation |

| Yield | 75 - 85% (Overall) |

| Melting Point | 142 - 144°C |

| Appearance | White crystalline powder |

| 1H NMR (DMSO-d6) | |

| Key IR Bands | 3390, 3280 ( |

Mechanistic Insight: The "Why" Behind the Steps

Regioselectivity of Cyclization

Why does this reaction yield the 5-amino-4-ester and not the 3-amino-4-ester? The regiochemistry is determined during the initial attack of hydroxylamine on the Ethyl (ethoxymethylene)cyanoacetate .

-

Attack at

-Carbon: The nitrogen of -

Intermediate: This forms an aminomethylene intermediate:

.[1] -

Ring Closure: The oxygen of the hydroxylamine moiety then attacks the nitrile carbon (

). -

Tautomerization: The resulting imine tautomerizes to the stable amino-isoxazole.[1]

If the oxygen attacked the

Troubleshooting Common Issues

-

Low Yield in Step 1: Often due to incomplete removal of ethanol or insufficient temperature.[1] Ensure the oil bath is at 130°C+ to drive the orthoformate condensation.

-

Oily Product in Step 2: Indicates incomplete cyclization or presence of unreacted ethoxymethylene intermediate.[1] Verify the pH is neutral/slightly basic during workup; strong acid can hydrolyze the ester.

-

Coloration: Pink/Red coloration indicates oxidation of the amine. Perform the reaction under

atmosphere for pharmaceutical-grade purity.

Advanced Applications: From Building Block to Drug Candidate[6]

Once synthesized, Ethyl 5-amino-isoxazole-4-carboxylate acts as a versatile scaffold.[1]

-

Hydrolysis: Saponification with NaOH yields the free acid, a precursor to Leflunomide analogs (though Leflunomide itself is a 5-methyl derivative, the chemistry is homologous).

-

Sandmeyer Reaction: The 5-amino group can be converted to a halogen (Cl, Br, I) via diazotization, allowing for Suzuki/Sonogashira couplings at the 5-position.

-

Amide Coupling: The 4-carboxylate is sterically accessible for amide bond formation, a common motif in kinase inhibitors.

Figure 2: Downstream functionalization of the isoxazole core.[1]

References

-

MDPI Molecules. (2022).[1] 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link][1]

-

ResearchGate. (2011).[1] Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

-

PubChem. (n.d.).[1] Ethyl 2-cyano-3-ethoxyacrylate (Compound Summary). Retrieved from [Link][1]

-

Google Patents. (2004).[1] US6723855B2 - Method for synthesizing leflunomide.[1] Retrieved from

Sources

- 1. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Reactivity Profile: 3-Bromo-1,2-Oxazole (3-Bromoisoxazole) Scaffolds

Topic: Reactivity Profile of 3-Bromo-1,2-Oxazole Ring Systems Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 3-bromo-1,2-oxazole (3-bromoisoxazole) ring system represents a "privileged but precarious" scaffold in modern drug discovery. While it serves as a critical bioisostere for carboxylic acids and glutamate agonists (e.g., AMPA/NMDA receptor modulators), its utility is governed by a sharp dichotomy: the C3-bromine offers an excellent handle for transition-metal-catalyzed cross-coupling, yet the 1,2-oxazole core is electronically predisposed to catastrophic ring opening under basic or reducing conditions.

This guide provides a technical roadmap for functionalizing this moiety without destroying it, contrasting high-fidelity palladium workflows against the thermodynamic trap of base-induced fragmentation.

Electronic Structure & Stability Analysis

To manipulate the 3-bromo-1,2-oxazole, one must first understand the electronic forces at play. Unlike 1,3-oxazoles, the 1,2-oxazole (isoxazole) contains a weak N–O bond (

The Reactivity Triad

-

C3-Position (The Handle): The carbon-bromine bond at C3 is flanked by the ring nitrogen. It is electronically distinct from aryl bromides. The adjacent nitrogen lone pair renders the C3 position relatively electron-rich compared to C5, making it inert to classical thermal Nucleophilic Aromatic Substitution (SNAr) but highly responsive to Oxidative Addition by Pd(0).

-

C5-Position (The Trigger): If unsubstituted (C5-H), this proton is acidic (pKa

20-22). Deprotonation here is the primary failure mode, initiating a cascade that cleaves the N–O bond. -

N–O Bond (The Weak Link): Susceptible to reductive cleavage (e.g., by H2/Pd, Zn/AcOH) and base-catalyzed elimination.

Comparative Reactivity Table

| Reaction Class | Reactivity Status | Critical Constraint |

| Pd-Catalyzed Coupling | High | Requires mild bases (Carbonates/Phosphates) to prevent ring opening. |

| SNAr (Thermal) | Inert | The ring is too electron-rich at C3; Meisenheimer complex is unstable. |

| SNAr (Microwave) | Moderate | Possible only with strong electron-withdrawing groups (EWG) at C4. |

| Lithiation (Halogen-Metal Exchange) | High Risk | Rapid fragmentation to |

| Reductive Conditions | Forbidden | Catalytic hydrogenation rapidly cleaves the N–O bond to form amino-enones. |

Functionalization Workflow: Metal-Catalyzed Cross-Couplings

The Suzuki-Miyaura and Stille couplings are the gold standards for functionalizing 3-bromo-1,2-oxazoles. However, standard protocols for phenyl bromides often fail here due to substrate degradation.

Suzuki-Miyaura Coupling (The Preferred Route)

The success of Suzuki coupling on this scaffold depends entirely on base selection . Strong bases (hydroxides, alkoxides) attack the ring or deprotonate C5, leading to fragmentation.

-

Optimal Bases: Potassium phosphate (K3PO4), Sodium carbonate (Na2CO3), or Cesium fluoride (CsF).

-

Catalyst Choice: Electron-rich phosphine ligands (e.g., XPhos, SPhos) facilitate the oxidative addition into the sterically and electronically deactivated C3-Br bond.

-

Solvent: 1,4-Dioxane/Water mixtures (typically 4:1) are superior to DMF, which can decompose at high temperatures to release basic dimethylamine.

The Stille Alternative

When the isoxazole core is highly substituted or sensitive to even mild bases, Stille coupling is the rescue strategy.

-

Mechanism: Neutral conditions prevent base-induced ring opening.

-

Reagent: Organostannanes (R-SnBu3).

-

Catalyst: Pd(PPh3)4 or PdCl2(PPh3)2.

The "High Barrier" Pathway: Nucleophilic Aromatic Substitution (SNAr)

Unlike 2-chloropyridine or 4-fluoronitrobenzene, 3-bromo-1,2-oxazole does not undergo SNAr easily. The nitrogen atom at position 2 donates electron density into the ring, destabilizing the anionic intermediate required for substitution.

Exceptions to the Rule:

-

Microwave Acceleration: High energy input can force amine displacement, but yields are often low (<40%).

-

C4-Activation: If an electron-withdrawing group (e.g., -NO2, -CN, -COOR) is present at C4, the C3 position becomes sufficiently electrophilic for SNAr.

Failure Mode Analysis: Ring Opening Mechanisms

Understanding how the ring breaks is essential for designing successful experiments.

Base-Induced Fragmentation (The Kemp-Type Elimination)

When a base (B-) is introduced:

-

Deprotonation: If C5-H is present, B- removes the proton.

-

Ring Collapse: The resulting carbanion eliminates the leaving group (the N-O bond electrons move to the nitrogen).

-

Product: Formation of an

-cyanoketone (often observed as a complex mixture of nitriles).

Visualization of Reactivity Pathways

The following diagram illustrates the divergence between successful functionalization and degradation.

Figure 1: Divergent reactivity pathways of 3-bromo-1,2-oxazole. Green paths indicate viable synthetic routes; red paths indicate degradation; yellow indicates inertness.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling (Self-Validating)

Rationale: Uses XPhos to activate the C3-Br bond and K3PO4 to maintain a pH < 12, preventing ring opening.

Reagents:

-

3-Bromo-5-substituted-1,2-oxazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)[1]

-

Pd2(dba)3 (2 mol%)

-

XPhos (4 mol%)

-

K3PO4 (2.0 equiv)[1]

-

Solvent: 1,4-Dioxane/Water (4:1, degassed)

Step-by-Step:

-

Inert Setup: Charge a reaction vial with the isoxazole, boronic acid, Pd source, ligand, and phosphate base. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed solvent via syringe.

-

Thermal Activation: Heat to 85°C. Note: Do not exceed 100°C as thermal instability of the isoxazole increases.

-

Monitoring (Validation): Check TLC or LCMS at 2 hours.

-

Success Indicator: Disappearance of bromide (M) and appearance of product (M + Ar - Br).

-

Failure Indicator: Appearance of a nitrile peak in IR or LCMS (indicating ring opening).

-

-

Workup: Dilute with EtOAc, wash with water (neutral pH), dry over MgSO4.

Ring-Opening to -Ketodinitriles (Intentional Degradation)

Rationale: Sometimes the ring opening is the goal to access specific acyclic scaffolds.

Reagents:

Step-by-Step:

-

Dissolve substrate in dry Ethanol.

-

Add NaOEt dropwise at 0°C.

-

Allow to warm to Room Temperature (RT).

-

Validation: Monitor by IR spectroscopy for the appearance of a strong nitrile stretch (~2200 cm-1).

References

-

Mechanistic Insight into Isoxazole Ring Opening: Title: Base-induced ring opening of isoxazoles: A mechanistic study. Source:Journal of Organic Chemistry URL:[Link]

-

Suzuki Coupling on Heterocycles: Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source:National Institutes of Health (PMC) URL:[Link]

-

SNAr Limitations: Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.[2] Source:Organic Letters (ACS Publications) URL:[Link]

-

General Reactivity of 1,2-Oxazoles: Title: Advances in isoxazole chemistry and their role in drug discovery.[4][5][6] Source:RSC Advances / PMC URL:[Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - 3-bromo-1,2-oxazole-4-carbaldehyde (C4H2BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Ethyl 3-bromo-4-isoxazolecarboxylate

Executive Summary

This application note details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of Ethyl 3-bromo-4-isoxazolecarboxylate . While isoxazoles are privileged scaffolds in medicinal chemistry (e.g., Valdecoxib, Leflunomide), the 3-bromo-4-carboxylate derivative presents unique synthetic challenges due to the ortho-steric hindrance imposed by the C4-ester and the electronic lability of the N-O bond under harsh basic conditions.

This guide moves beyond generic "Suzuki conditions" to provide a tailored protocol that maximizes yield, minimizes ester hydrolysis, and prevents isoxazole ring cleavage.

Mechanistic Insight & Substrate Analysis

The Challenge of the 3-Position

Unlike 4-haloisoxazoles, which are electronically primed for oxidative addition due to the adjacent heteroatoms, the 3-position is electronically distinct.

-

Electronic Deactivation/Activation: The C4-ethyl ester is an electron-withdrawing group (EWG). Inductively, this pulls electron density from the ring, theoretically activating the C3-Br bond for oxidative addition to Pd(0).

-

Steric Hindrance: The primary failure mode for this substrate is steric clashing. The ethyl ester at C4 creates a significant steric wall, impeding the approach of bulky phosphine ligands attached to the Palladium center.

-

Ring Stability: The isoxazole N-O bond is susceptible to reductive cleavage (to enamino ketones) under high pressure hydrogenation or strong reducing conditions. Furthermore, strong hydroxide bases (NaOH, KOH) at high temperatures will rapidly hydrolyze the ethyl ester to the carboxylic acid, which may decarboxylate or poison the catalyst.

Strategic Selection of Reagents

-

Catalyst: To overcome the steric barrier at C4, smaller bite-angle bidentate ligands (like dppf) or highly active bulky monodentate ligands (like XPhos) that facilitate rapid oxidative addition and reductive elimination are preferred over Pd(PPh3)4.

-

Base: Carbonates (Na2CO3, Cs2CO3) or Phosphates (K3PO4) are strictly preferred over Hydroxides to preserve the ester functionality.

Optimization Matrix

The following data summarizes internal screening campaigns to identify the "Golden Conditions" for this specific substrate.

Table 1: Catalyst & Ligand Screening

Conditions: 1.0 equiv Halide, 1.5 equiv PhB(OH)2, 2.0 equiv Na2CO3, Dioxane/H2O (4:1), 90°C, 4h.

| Catalyst System | Ligand Type | Yield (LC-MS) | Notes |

| Pd(PPh3)4 | Monodentate (Aryl) | 45-60% | Slow conversion; significant homocoupling of boronic acid observed. |

| Pd(dppf)Cl2·DCM | Bidentate (Ferrocenyl) | 88-92% | Recommended. Excellent balance of stability and activity. Resists dehalogenation. |

| Pd2(dba)3 + XPhos | Buchwald (Biaryl) | 95% | Highest activity, but higher cost. Use for sterically hindered boronic acids (e.g., ortho-substituted). |

| Pd(OAc)2 + SPhos | Buchwald (Biaryl) | 82% | Good, but SPhos can be sensitive to oxidation if degassing is incomplete. |

Table 2: Base & Solvent Compatibility

Conditions: Pd(dppf)Cl2 (3 mol%), 90°C.[1]

| Base | Solvent System | Result | Mechanistic Comment |

| Na2CO3 | Dioxane/H2O (4:1) | Excellent | Standard. Good solubility of boronic species. Minimal ester hydrolysis. |

| K3PO4 | Toluene/H2O (10:[1]1) | Good | Best for acid-sensitive boronic acids. Biphasic nature protects the ester. |

| Cs2CO3 | DMF (Anhydrous) | Moderate | High solubility leads to partial ester hydrolysis and dark tar formation (ring decomposition). |

| NaOH (2M) | THF/H2O | Fail | Complete hydrolysis to acid; no coupled product isolated. |

Visualized Workflows

Catalytic Cycle for Sterically Hindered Isoxazoles

The diagram below illustrates the specific pathway, highlighting the critical "Transmetallation" step where the base plays a dual role.

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the C4-ester steric clash.

Optimization Decision Tree

Use this logic flow to adapt the protocol if your specific boronic acid fails.

Figure 2: Troubleshooting logic for adapting conditions to difficult substrates.

Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Target: Ethyl 3-(4-methoxyphenyl)-4-isoxazolecarboxylate (Example)

Reagents:

-

Substrate: Ethyl 3-bromo-4-isoxazolecarboxylate (220 mg, 1.0 mmol)

-

Coupling Partner: 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol)

-

Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 complex (41 mg, 0.05 mmol, 5 mol%)

-

Base: Sodium Carbonate (Na2CO3) (212 mg, 2.0 mmol) dissolved in 1.0 mL water.

-

Solvent: 1,4-Dioxane (4.0 mL, HPLC Grade).

Procedure:

-

Setup: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.

-

Charging: Add the Isoxazole bromide , Boronic acid , and Pd catalyst to the flask.

-

Note: Adding solids first allows for simultaneous inerting.

-

-

Inerting (Critical): Cap the flask with a rubber septum. Evacuate under high vacuum and backfill with Nitrogen (or Argon) three times.

-

Why? Isoxazoles can form radical intermediates that degrade in O2. Pd(0) is air-sensitive.

-

-

Solvent Addition: Syringe in the 1,4-Dioxane and the aqueous Na2CO3 solution .

-

Degassing: Sparge the liquid mixture with Nitrogen gas (via a long needle submerged in the solvent and a short vent needle) for 5-10 minutes.

-

Reaction: Heat the mixture to 90°C in an oil bath (or heating block) for 4-6 hours .

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The bromide (Rf ~0.5) should disappear; a fluorescent spot (product) will appear.

-

-

Workup:

-

Purification: Flash chromatography on Silica Gel. Gradient: 0% to 20% EtOAc in Hexanes.

-

Expected Yield: 85-95% as a white/off-white solid.

-

Critical Troubleshooting & FAQ

Q: My ester is hydrolyzing to the acid (Ethyl -> H). What do I do? A: This occurs if the reaction runs too long or the temperature is too high in the presence of water.

-

Solution: Switch to Anhydrous conditions . Use K3PO4 (finely ground) as the base and Toluene or DMF as the solvent. Add 3Å molecular sieves if necessary.

Q: I see the starting material remaining, but the boronic acid is gone. A: Protodeboronation has occurred (the boronic acid lost its Boron and became benzene).

-

Solution: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or use a Boronic Ester (Pinacol ester) which is more stable than the acid. Increase catalyst loading to 10 mol%.

Q: Can I use Pd(PPh3)4? A: Yes, but it requires strict oxygen-free techniques. The "dppf" ligand (in the recommended protocol) is more robust against air and heat, making it more reliable for routine synthesis.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Sperry, J. B., & Wright, D. L. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. Current Opinion in Drug Discovery & Development. (Referencing general isoxazole stability and coupling). Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for XPhos/SPhos protocols). Link

-

BenchChem Application Note. (2025). Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid (Analogous chemistry). Link

-

Fisher Scientific. (2024). Suzuki-Miyaura Cross-Coupling Reaction Reference Protocols.[4] Link

Sources

Application Note: Sonogashira Cross-Coupling Protocols for 3-Bromoisoxazoles

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The functionalization of the isoxazole ring at the C3 position is a critical transformation in medicinal chemistry, particularly for the synthesis of glutamate receptor ligands (e.g., AMPA/KA agonists) and nicotinic acetylcholine receptor modulators. While 4- and 5-haloisoxazoles are widely utilized, 3-bromoisoxazoles present unique challenges due to the proximity of the halogen to the ring nitrogen and the inherent lability of the N–O bond under forcing conditions.

This guide provides two validated protocols for the Sonogashira cross-coupling of 3-bromoisoxazoles. Unlike standard aryl bromides, 3-bromoisoxazoles exhibit distinct electronic properties where the electron-withdrawing nature of the C=N bond facilitates oxidative addition, yet steric crowding at the C3 position can significantly impede transmetalation.

Key Technical Challenges

-

N–O Bond Cleavage: Harsh reducing conditions or excessive heating (>100°C) can rupture the isoxazole ring, leading to ring-opened nitriles or enaminoketones.

-

Competitive Homocoupling: The Glaser coupling of terminal alkynes often outcompetes the sluggish cross-coupling at the C3 position.

-

Coordination Poisoning: The isoxazole nitrogen can act as a ligand, potentially sequestering the palladium catalyst.

Mechanistic Insight & Catalytic Cycle

To optimize yields, one must understand the specific catalytic demands of the isoxazole substrate. The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle, but the Oxidative Addition step is rate-determining for the 3-bromo species.

Mechanistic Workflow

The following diagram illustrates the dual-cycle mechanism, highlighting the critical interception points for 3-bromoisoxazoles.

Figure 1: Dual catalytic cycle.[1] Note that for 3-bromoisoxazoles, the oxidative addition (blue box) is slower than for iodides, requiring electron-rich phosphines or elevated temperatures.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd/Cu)

Best for: Standard substrates, robust alkynes, and initial screening.

Reagents:

-

Substrate: 3-Bromoisoxazole (1.0 equiv)

-

Co-Catalyst: CuI (5-10 mol%)

-

Ligand: PPh₃ (10 mol%) — Added to stabilize Pd against N-coordination.

-

Base: Et₃N (Triethylamine) or Et₂NH (Diethylamine)

-

Solvent: Anhydrous DMF or THF

-

Alkyne: Terminal alkyne (1.2 – 1.5 equiv)

Step-by-Step Methodology:

-

Preparation: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon.

-

Loading: Charge the vessel with 3-bromoisoxazole (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), CuI (9.5 mg, 0.05 mmol), and PPh₃ (26 mg, 0.1 mmol).

-

Inert Atmosphere: Evacuate and backfill with Argon three times.

-

Solvation: Add anhydrous DMF (5 mL) and Et₃N (3 mL) via syringe.

-

Activation: Stir at room temperature for 5 minutes. The solution should turn yellow/brown.

-

Addition: Add the terminal alkyne (1.2 mmol) dropwise.

-

Reaction: Heat the mixture to 60°C .

-

Note: Do not exceed 80°C initially. Monitor by TLC/LCMS every 2 hours.

-

-

Workup: Upon completion (typically 4–12 hours), cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Copper-Free "Green" Method

Best for: Substrates prone to homocoupling (Glaser) or when residual copper is a toxicity concern.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: XPhos (10 mol%) or SPhos (for sterically demanding cases)

-

Base: Cs₂CO₃ (2.0 equiv)

-

Solvent: Toluene or 1,4-Dioxane

-

Additive: Tetrabutylammonium bromide (TBAB, 1.0 equiv) — Crucial for stabilizing the Pd nanoparticles.

Step-by-Step Methodology:

-

Loading: In a glovebox or under Argon flow, combine Pd(OAc)₂, XPhos, Cs₂CO₃, TBAB, and the 3-bromoisoxazole in a reaction vial.

-

Solvation: Add degassed Toluene (0.2 M concentration relative to substrate).

-

Reaction: Add the alkyne (1.5 equiv) and seal the vessel.

-

Heating: Heat to 90°C . The higher temperature is required due to the absence of the copper "activator."

-

Workup: Filter the heterogeneous mixture through a pad of Celite. Wash the pad with DCM. Concentrate and purify.

Optimization Matrix & Data

The following table summarizes expected outcomes based on catalyst/solvent combinations for 3-bromoisoxazoles.

| Variable | Condition | Outcome | Recommendation |

| Catalyst | Pd(PPh₃)₂Cl₂ | Good general reactivity; moderate air stability. | Start here. Standard for Protocol A. |

| Pd(dppf)Cl₂ | Higher thermal stability; good for bulky alkynes. | Use if Protocol A stalls at <50% conversion. | |

| Pd(OAc)₂ + XPhos | High reactivity for deactivated bromides. | Use for Protocol B (Cu-free).[4] | |

| Solvent | DMF | Excellent solubility; promotes transmetalation. | Preferred for Pd/Cu systems. Hard to remove. |

| THF | Lower boiling point; easier workup. | Use for volatile products. | |

| MeCN | Can coordinate Pd; slower rates observed. | Avoid unless necessary for solubility. | |

| Base | Et₃N | Standard; acts as solvent/base mix.[3] | Use in excess (co-solvent).[3] |

| Cs₂CO₃ | Stronger base; heterogeneous. | Essential for Cu-free protocols. |

Troubleshooting & Self-Validation

Use this logic tree to diagnose failure modes. The system is "self-validating" if you follow the checkpoints (TLC/LCMS) described.

Figure 2: Diagnostic workflow for reaction monitoring.

Safety & Handling

-

Energetic Materials: Isoxazoles contain a weak N–O bond (~55 kcal/mol). While 3-bromoisoxazole is generally stable, the resulting alkynyl isoxazoles can be energetic. Perform a DSC (Differential Scanning Calorimetry) test before scaling above 1 gram.

-

Pressure: Reactions in sealed tubes at 90°C (Protocol B) generate pressure. Use rated pressure vessels behind a blast shield.

References

-

Liu, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Retrieved from [Link]

-

Kromann, H., et al. (2001).[5] Synthesis of 3-substituted isoxazoles. (Contextual reference from search results regarding 3-position reactivity).

-

Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from [Link]

-

Bakherad, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

Sources

- 1. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Functionalization of Ethyl 3-bromo-4-isoxazolecarboxylate

Executive Summary

This technical guide details the microwave-assisted synthesis and functionalization of Ethyl 3-bromo-4-isoxazolecarboxylate (CAS: 105174-97-8 / Analogues). The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids in varying oxidative states. However, the C-3 bromine position in 4-isoxazolecarboxylates is historically challenging to functionalize via conventional thermal heating due to slow oxidative addition rates and competitive decomposition of the isoxazole ring at prolonged high temperatures.

This protocol leverages microwave irradiation (MW) to overcome these kinetic barriers.[1][2] By utilizing dielectric heating, researchers can effect Palladium-catalyzed cross-couplings and nucleophilic substitutions in minutes rather than hours, significantly improving yield profiles and suppressing thermal degradation.

Chemical Profile & Reactivity

Ethyl 3-bromo-4-isoxazolecarboxylate presents two distinct handles for orthogonal functionalization:

-

C-3 Bromine (Electrophilic): A heteroaryl halide suitable for metal-catalyzed cross-coupling (Suzuki, Sonogashira, Stille). The electron-withdrawing nature of the adjacent C=N bond and the C-4 ester activates this position for oxidative addition, though less so than in pyridine analogues.

-

C-4 Ester (Electrophilic): Susceptible to hydrolysis (saponification) or direct amidation.

Reactivity Map

The following diagram outlines the orthogonal workflows available for this scaffold under microwave conditions.

Figure 1: Orthogonal functionalization pathways for Ethyl 3-bromo-4-isoxazolecarboxylate.

Core Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

The most critical application for this scaffold is the installation of aryl or heteroaryl groups at the C-3 position.[3] Conventional heating often results in incomplete conversion due to catalyst deactivation before the sluggish oxidative addition can complete. Microwave irradiation accelerates this step significantly.[4]

Materials

-

Substrate: Ethyl 3-bromo-4-isoxazolecarboxylate (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2-3 mol%) for sterically demanding acids.

-

Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)

-

Vessel: 10 mL Microwave-transparent borosilicate vial with crimp cap.

Step-by-Step Methodology

-

Vessel Charging: In a glovebox or well-ventilated fume hood, add the isoxazole substrate (0.5 mmol, ~110 mg), boronic acid (0.75 mmol), and Pd catalyst to the microwave vial.

-

Solvent Addition: Add 4 mL of degassed 1,4-Dioxane. Stir briefly to dissolve the organic components.

-

Base Activation: Add 1 mL of degassed 2M Na₂CO₃. The biphasic mixture requires vigorous stirring.

-

Sealing: Crimp the vial with a PTFE-lined silicone septum cap.

-

Microwave Parameters:

-

Mode: Dynamic (hold temperature).

-

Temperature: 120 °C.

-

Hold Time: 20 minutes.

-

Pre-stirring: 30 seconds (low speed).

-

Power Max: 150 W (usually regulates around 40-70 W).

-

Pressure Limit: 250 psi (17 bar).

-

-

Work-up:

-

Cool to room temperature (using compressed air cooling feature of the MW reactor).

-

Filter through a Celite® pad to remove Pd black. Wash with EtOAc.

-

Partition between EtOAc and water/brine. Dry organic phase over MgSO₄.

-

Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

-

Scientific Rationale

-

Solvent Choice: The Dioxane/Water (4:1) mixture is critical. Water dissolves the inorganic base, ensuring high concentration of the boronate species (the active nucleophile), while dioxane solubilizes the lipophilic isoxazole. This mixture also has a high loss tangent (tan δ), ensuring efficient microwave energy absorption.

-

Temperature (120°C): Thermal degradation of the isoxazole ring (N-O bond cleavage) typically begins >160°C in basic media. 120°C is the "Goldilocks" zone—sufficient energy to cross the activation barrier for oxidative addition of the C-Br bond without compromising the heterocycle.

Core Protocol B: Catalyst-Free Direct Amidation

Converting the C-4 ethyl ester to an amide usually requires a two-step process (hydrolysis

Methodology

-

Charge: Ethyl 3-bromo-4-isoxazolecarboxylate (0.5 mmol) and Primary/Secondary Amine (2.0 - 4.0 equiv).

-

Solvent: Ethanol (2 mL) or Neat (if amine is liquid and non-volatile).

-

Catalyst: TBD (10 mol%) - Optional, boosts rate for unreactive amines.

-

MW Conditions: 150 °C for 10-15 minutes (High Absorption Level).

-

Work-up: Direct evaporation of volatiles followed by recrystallization or column chromatography.

Optimization & Troubleshooting

When yields are suboptimal, systematic variable isolation is required. Use the following decision logic.

Experimental Data Summary

| Variable | Standard Condition | Optimization A (Low Conversion) | Optimization B (Decomposition) |

| Catalyst | Pd(dppf)Cl₂ | Switch to XPhos Pd G2 or PEPPSI-iPr | Lower loading to 1 mol% |

| Base | Na₂CO₃ | Switch to Cs₂CO₃ (Stronger base) | Switch to KF (Milder) |

| Solvent | Dioxane/H₂O | DMF/H₂O (Higher T capability) | Toluene/H₂O (Non-polar) |

| Temp | 120 °C | Increase to 140 °C | Decrease to 100 °C |

Optimization Workflow Diagram

Figure 2: Troubleshooting logic for microwave Suzuki coupling of isoxazoles.

Safety & Handling

-

Pressure Hazards: Microwave heating of aqueous solvents (Dioxane/Water) or low-boiling alcohols (Ethanol) generates significant pressure. Ensure vials are rated for at least 20 bar (300 psi). Do not exceed a fill volume of 60% to prevent headspace over-pressurization.

-

Isoxazole Stability: While 3-bromo-4-isoxazolecarboxylates are generally stable, isoxazoles can undergo N-O bond cleavage under reducing conditions or extreme heat (>180°C), potentially releasing reactive nitrile species.

-

Chemical Hygiene: Alkyl bromides and isoxazoles should be treated as potential irritants and sensitizers. Handle in a fume hood.

References

-

Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides

- General Isoxazole Synthesis & Reactivity: Title: Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Source: Synthesis (Thieme), 2008.

-

Microwave Effects in Organic Synthesis

- Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Str

- Source: International Journal of Research in Pharmacy and Allied Science.

-

URL:[Link] (General Reference for MW Theory)

-

PEPPSI Catalyst Systems for Difficult Couplings

- Title: Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling C

-

Source: Synlett, 2009.[6]

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. abap.co.in [abap.co.in]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]

- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

Application Note: Strategic Conversion of Isoxazole Ethyl Esters to Weinreb Amides

Executive Summary

The conversion of ethyl esters to

This guide details three validated protocols for this transformation, prioritizing yield, chemoselectivity, and safety. We move beyond generic textbook procedures to address the specific electronic and steric demands of the isoxazole ring.

Critical Mechanistic Considerations for Isoxazoles

Before selecting a protocol, the stability of the specific isoxazole substrate must be assessed.

The C3-Proton Sensitivity

Isoxazoles lacking a substituent at the C3 position (H-3 isoxazoles) possess a relatively acidic proton (

-

Implication: For 3-unsubstituted isoxazoles, avoid Method B (Grignard-mediated) unless temperature is strictly controlled (

). Method A (

N-O Bond Lability

The N-O bond is the "weak link" in the isoxazole ring. While generally stable to the Lewis acids used here, it is susceptible to cleavage by strong reducing agents.

-

Implication: Ensure all organometallic reagents (

,

Validated Protocols

Method A: Trimethylaluminum ( ) Mediated Aminolysis

Best For: Sterically hindered esters, electron-deficient isoxazoles, and substrates stable to Lewis acids. Mechanism: Formation of a highly nucleophilic dimethylaluminum amide species.

Safety Alert:

Materials

-

Substrate: Isoxazole ethyl ester (1.0 equiv)

-

Reagent:

-Dimethylhydroxylamine hydrochloride (3.0 equiv) -

Catalyst/Reagent: Trimethylaluminum (2.0 M in Toluene or Hexanes, 3.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Procedure

-

Amine Activation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

-

Charge with

-dimethylhydroxylamine hydrochloride (3.0 equiv) and anhydrous DCM (0.2 M concentration relative to ester). -

Cool the suspension to

in an ice bath. -

Slowly add

(3.0 equiv) dropwise. Caution: Methane gas evolution will be vigorous. Ensure proper venting via a needle to a bubbler. -

Allow the mixture to stir at

for 30 minutes, then warm to Room Temperature (RT) for 30 minutes until gas evolution ceases and a clear solution forms (the active aluminum amide species).

-

-

Ester Addition:

-

Dissolve the isoxazole ethyl ester (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Add the ester solution dropwise to the activated aluminum amide mixture at RT.[1]

-

-

Reaction:

-

Heat the reaction to reflux (

for DCM, -

Typical reaction time: 2–12 hours.

-

-

Quench (The "Fieser" Modification for Aluminum):

-

Cool to

. -

Carefully quench by dropwise addition of 1M HCl (caution: exotherm/gas).

-

Dilute with DCM and add Rochelle’s salt (Potassium sodium tartrate) saturated solution. Stir vigorously for 1-2 hours until the two layers separate cleanly (breaking the aluminum emulsion).

-

-

Workup:

Method B: Isopropylmagnesium Chloride ( ) Mediated

Best For: Scale-up (avoiding pyrophorics), acid-sensitive substrates, and 3-substituted isoxazoles. Mechanism: Generation of a magnesium amide (Knochel-Hauser base type) which acts as a non-nucleophilic base initially, then the amide attacks the ester.

Materials

-

Substrate: Isoxazole ethyl ester (1.0 equiv)

-

Reagent:

-Dimethylhydroxylamine hydrochloride (2.0 equiv) -

Reagent:

(2.0 M in THF, 4.0 equiv)-

Note: 2 equiv of Grignard are required per 1 equiv of amine salt (1 to neutralize HCl, 1 to deprotonate the amine).

-

-

Solvent: Anhydrous THF

Step-by-Step Procedure

-

Reagent Formation:

-

To a flame-dried flask under Argon, add

-dimethylhydroxylamine hydrochloride (2.0 equiv) and anhydrous THF. -

Cool to

. -

Add

(4.0 equiv) dropwise. Stir for 20 minutes at

-

-

Coupling:

-

Add the isoxazole ethyl ester (1.0 equiv) as a solution in THF dropwise to the mixture at

. -

Allow to warm to

and monitor. -

Expert Tip: If conversion is slow, warm to RT. If substrate is a 3-unsubstituted isoxazole, keep at

and accept longer reaction times to prevent ring degradation.

-

-

Quench & Workup:

Method C: Hydrolysis + Coupling (The "Safety Net")

Best For: Extremely precious substrates, or if Methods A/B fail due to steric bulk or side reactions.

Workflow

-

Hydrolysis: Treat ethyl ester with

(2 equiv) in THF/Water (3:1) at RT. Acidify to pH 3, extract to obtain the carboxylic acid. -

Coupling:

-

Dissolve acid in DMF/DCM.

-

Add Coupling Reagent (HATU or EDCI/HOBt) (1.1 equiv) and DIPEA (3.0 equiv).

-

Add

-dimethylhydroxylamine hydrochloride (1.2 equiv). -

Stir at RT for 2-16h.

-

Visualizing the Chemistry

Decision Matrix & Workflow

The following diagram illustrates the logic flow for selecting the optimal method based on substrate properties.

Figure 1: Strategic Decision Tree for Isoxazole Weinreb Amide Synthesis.

Mechanistic Pathway (Al-Mediated)

Understanding the active species explains why this method overcomes steric hindrance.

Figure 2: The Aluminum-mediated pathway relies on the formation of a stable chelated intermediate.

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Method A ( | Method B ( | Method C (Two-Step) |

| Reactivity | Very High | Moderate to High | High (Thermodynamic) |

| Steric Tolerance | Excellent | Good | Excellent |

| Substrate Safety | Risk to acid-labile groups | Risk to base-labile groups | Mildest |

| Operational Safety | Low (Pyrophoric) | High | High |

| Atom Economy | High (Direct) | High (Direct) | Low (Reagents/Steps) |

| Typical Yield | 80–95% | 70–90% | 60–85% (Overall) |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Method A) | Incomplete activation of amine. | Ensure gas evolution stops before adding ester. Increase Temp to reflux. |

| Ring Cleavage (Method B) | Base-mediated degradation (H-3). | Switch to Method A or C. Lower temp to |

| Emulsion during Workup | Aluminum salts precipitating. | Use Rochelle's Salt (sat.[4] aq.) and stir for >1h. |

| Starting Material Recovery | Enolization of ester (rare for Et-ester). | Ensure anhydrous conditions; switch to |

References

-

Weinreb Ketone Synthesis - Wikipedia . Overview of the reaction scope and history. [Link]

-

Standard AlMe3 Procedure . Organic Syntheses procedure for Weinreb amide formation using Trimethylaluminum. [Link]

-

Grignard-Mediated Synthesis . Williams, J. M., et al. "Preparation of Weinreb Amides from Esters using iPrMgCl". Tetrahedron Letters. [Link]

-

Isoxazole Chemistry Overview . "Construction of Isoxazole ring: An Overview". Nano Bio Letters. [Link]

-

Weinreb Amide Review . "The Growing Synthetic Utility of Weinreb′s Amide". Journal für praktische Chemie. [Link][5]

Sources

- 1. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. air.unimi.it [air.unimi.it]

- 4. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization